2-Methyl-1-nitrosopyrrolidine is a chemical compound classified under nitrosamines, which are known for their potential carcinogenic properties. The compound's systematic name is 2-methyl-1-nitrosopyrrolidine, and it has a molecular formula of C5H10N2O with a molecular weight of approximately 114.15 g/mol. It is recognized for its structural similarity to other nitrosamines, which are often formed from the reaction of secondary amines with nitrosating agents.
2-Methyl-1-nitrosopyrrolidine is typically synthesized in laboratory settings and is classified as a carcinogen due to its structural characteristics that can lead to DNA damage. It falls under the broader category of N-nitroso compounds, which are often found in various environmental sources and have been implicated in several health risks associated with exposure through food, tobacco, and pharmaceuticals .
The synthesis of 2-methyl-1-nitrosopyrrolidine can be achieved through several methods, primarily involving the nitrosation of 2-methylpyrrolidine. One common method involves the reaction of 2-methylpyrrolidine with sodium nitrite in an acidic medium, usually hydrochloric acid. This process typically occurs at low temperatures to minimize the formation of by-products.
The reaction proceeds as follows:
The molecular structure of 2-methyl-1-nitrosopyrrolidine features a pyrrolidine ring with a methyl group at the second position and a nitroso group attached to the first carbon. Its structural representation can be denoted as follows:
CC1(CCCN1)N=O
InChI=1S/C5H10N2O/c1-4-2-3-6(4)5-7/h4-5H,2-3H2,1H3
The compound has a boiling point of approximately 200 °C and a melting point that varies based on purity and synthesis conditions. Its density is around 1.08 g/cm³ .
2-Methyl-1-nitrosopyrrolidine can undergo various chemical reactions typical of nitrosamines, including:
The reactivity profile includes potential interactions with biological macromolecules, leading to alkylation of DNA bases, which is a critical pathway in its carcinogenicity.
The mechanism by which 2-methyl-1-nitrosopyrrolidine exerts its effects primarily involves metabolic activation. Upon entering biological systems, it can be converted into more reactive species that interact with cellular components:
These properties indicate that the compound must be handled with care due to its potential toxicity and reactivity .
While primarily studied for its toxicological implications, particularly its carcinogenic potential, 2-methyl-1-nitrosopyrrolidine has applications in research settings focused on understanding nitrosamine formation, mechanisms of action related to carcinogenesis, and evaluating safety in pharmaceuticals where such compounds may inadvertently form.
Industrial synthesis of 2-Methyl--nitrosopyrrolidine (MNPYR) relies on stereoselective methods to achieve high chemical purity. A primary route involves the nitrosation of 2-methylpyrrolidine using sodium nitrite under acidic conditions (pH ≤ 3.0). This exothermic reaction requires precise temperature control (0–5°C) to minimize byproducts like aldehydes or dimeric species [1] [3]. Catalytic optimization focuses on enhancing yield and enantiomeric specificity. For instance, chiral auxiliaries such as (S)--methyl--nitrosopyrrolidine-2-carboxylic acid* direct stereochemistry during cyclization [2]. Palladium-catalyzed hydrogenation of nitro intermediates further improves efficiency, achieving yields >85% under mild hydrogen pressure (1–3 atm) [3].
Key Catalytic Advances:
Table 1: Industrial Synthesis Methods for 2-Methyl-1-nitrosopyrrolidine
Method | Catalyst/Reagent | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Acidic Nitrosation | NaNO₂/HCl | 0–5°C | 78% | Low cost, scalability |
Chiral Auxiliary Route | (S)-2-Methyl-1-nitrosopyrrolidine-2-carboxylic acid | -10°C | 92%* | High enantiopurity (≥98% ee) |
Hydrogenation | Pd/C, H₂ (1 atm) | 25°C | 85% | Minimal byproducts |
Yield after recrystallization [2] [3] [7].
Endogenous MNPYR formation occurs through acid-mediated nitrosation of 2-methylpyrrolidine in the human stomach. Nitrite ions (from dietary sources) protonate to nitrous acid (HNO₂), which decomposes to nitrosonium ions (NO⁺). These electrophiles attack secondary amines in pyrrolidine derivatives, forming MNPYR [1] [4]. The reaction follows second-order kinetics, with rates dependent on:
Table 2: Kinetics of MNPYR Formation from 2-Methylpyrrolidine
pH | Nitrite (mM) | Reaction Time (min) | MNPYR Yield (μg/L) | Relative Rate (k₂ × 10⁻³ M⁻¹s⁻¹) |
---|---|---|---|---|
2.0 | 10 | 30 | 42.1 | 8.9 |
3.0 | 10 | 30 | 38.7 | 8.2 |
5.0 | 10 | 30 | 2.1 | 0.4 |
3.0 | 20 | 30 | 121.5 | 25.7 |
Simulated gastric conditions, 37°C [1] [4].
Ascorbic acid inhibits MNPYR generation by reducing NO⁺ to NO, decreasing yields by 65–90% at equimolar concentrations to nitrite [4].
Proline-rich proteins in collagenous tissues (e.g., bacon, cured meats) serve as major dietary precursors for MNPYR. During high-heat processing (>150°C), peptide-bound proline hydrolyzes to free proline, which undergoes decarboxylation to pyrrolidine. Subsequent reaction with nitrite preservatives generates N-nitrosopyrrolidine (NPYR), while methylated analogs (e.g., 4-hydroxyproline) yield MNPYR [1] [4].
Formation Pathways:
In bacon, adipose tissue contributes 70% of proline precursors due to high collagen content. Frying at 180°C for 10 minutes increases MNPYR levels 8-fold compared to raw samples [1] [4].
Table 3: MNPYR Levels in Processed Foods
Food Matrix | Proline Content (mg/kg) | Processing Method | MNPYR (μg/kg) |
---|---|---|---|
Bacon (raw) | 1,200 | None | <0.5 |
Bacon (fried) | 980* | Pan-frying (180°C) | 4.2 |
Cheddar Cheese | 650 | Aging (6 months) | 1.8 |
Smoked Fish | 890 | Hot-smoking | 3.5 |
Proline decreases due to thermal degradation [1] [4].
Bacteria in the gastrointestinal tract catalyze MNPYR formation via enzyme-mediated nitrosation under neutral pH conditions. Escherichia coli and Proteus vulgaris express nitrosamine synthases that convert dietary amines and nitrate/nitrite to MNPYR [1] [4] [5]. Key mechanisms include:
Localization Effects:
Table 4: Bacterial Catalysis of MNPYR Formation In Vitro
Bacterial Strain | Nitrate (mM) | 2-Methylpyrrolidine (mM) | MNPYR Yield (nmol/mL) | pH |
---|---|---|---|---|
E. coli ATCC 25922 | 10 | 5 | 28.4 | 7.0 |
P. vulgaris | 10 | 5 | 19.7 | 7.0 |
C. freundii | 10 | 5 | 12.1 | 7.0 |
None (uncatalyzed) | 10 | 5 | 0.14 | 7.0 |
Incubation: 37°C, 24 h [1] [4] [5].
Ascorbate and α-tocopherol suppress bacterial nitrosation by scavenging reactive nitrogen species, reducing MNPYR yields by 75% at physiological concentrations (50 μM) [4].
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